molecular formula C5H2Cl2N2O3 B1321984 2,5-Dichloro-4-nitropyridine 1-oxide CAS No. 405230-81-1

2,5-Dichloro-4-nitropyridine 1-oxide

Cat. No. B1321984
CAS RN: 405230-81-1
M. Wt: 208.98 g/mol
InChI Key: XXLFCBBWDXLUOK-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C5H2Cl2N2O3 . It has a molecular weight of 208.99 . The compound appears as a yellow solid .


Synthesis Analysis

The synthesis of nitropyridines, such as 2,5-Dichloro-4-nitropyridine 1-oxide, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The InChI code for 2,5-Dichloro-4-nitropyridine 1-oxide is 1S/C5H2Cl2N2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H . The key for this InChI code is XXLFCBBWDXLUOK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,5-Dichloro-4-nitropyridine 1-oxide has a density of 1.8±0.1 g/cm3 . It has a boiling point of 429.3±40.0 °C at 760 mmHg . The compound has a molar refractivity of 42.7±0.5 cm3 . It has 5 hydrogen bond acceptors and 0 hydrogen bond donors . The compound has a polar surface area of 71 Å2 and a polarizability of 16.9±0.5 10-24 cm3 . Its surface tension is 68.7±7.0 dyne/cm and it has a molar volume of 116.6±7.0 cm3 .

Scientific Research Applications

Preparation of Rho-Kinase Inhibitors

2,4-Dichloro-5-nitropyridine, a compound closely related to 2,5-Dichloro-4-nitropyridine, has been used in the preparation of Rho-Kinase inhibitors . These inhibitors display antihypertensive activity, indicating potential applications in the treatment of hypertension.

Synthesis of Stearoyl-CoA Desaturase (SCD) Inhibitors

2,4-Dichloro-5-nitropyridine has been used in the synthesis of potent and selective stearoyl-CoA desaturase (SCD) inhibitors . SCD is an enzyme involved in fatty acid metabolism, and its inhibitors have potential therapeutic applications in conditions like obesity and metabolic syndrome.

Intermediate in Solid-Phase Synthesis of Diaminopurines

2,4-Dichloro-5-nitropyridine has been used as an intermediate in a solid-phase synthesis of diaminopurines . Diaminopurines are analogs of adenine and have potential applications in the development of antiviral and anticancer drugs.

Safety and Hazards

The safety data sheet (SDS) for 2,5-Dichloro-4-nitropyridine 1-oxide recommends avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2,5-dichloro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLFCBBWDXLUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C[N+](=C1Cl)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624366
Record name 2,5-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-nitropyridine 1-oxide

CAS RN

405230-81-1
Record name 2,5-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 0° C., 30% oleum (13 mL) is added slowly to fuming HNO3 (22 mL) and the resulting mixture is added slowly to the solution of 2,5-dichloro-pyridine 1-oxide (5.2 g, 31 mmol) in concentrated H2SO4. After addition, the reaction mixture is warmed to room temperature over 1 hr. then heated to 80° C. for 2 hr. After cooling to room temperature, the mixture is poured into ice (120 g) and precipitate is formed gradually. The solid is collected by filtration and washed with water. The product is obtained as yellow solid. 1H NMR (CDC3) δ 8.46 (s, 1H), 8.25 (s, 1H).
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
120 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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